REACTION_CXSMILES
|
[K].[OH-].[K+].O.[CH:5]#[CH:6].[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[CH:7]1([O:13][CH:5]=[CH2:6])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2,^1:0|
|
Name
|
mixture
|
Quantity
|
10.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
159 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A jet loop reactor having
|
Type
|
CUSTOM
|
Details
|
an internal volume of about 10.5 l and equipped with a jet nozzle
|
Type
|
CUSTOM
|
Details
|
fitted at the head of the reactor
|
Type
|
CUSTOM
|
Details
|
formed in the reaction
|
Type
|
CUSTOM
|
Details
|
Any excess product was removed by a pressure control
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |